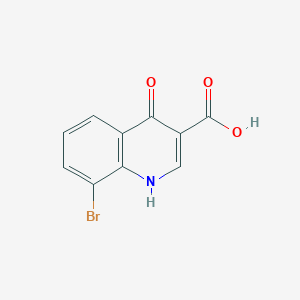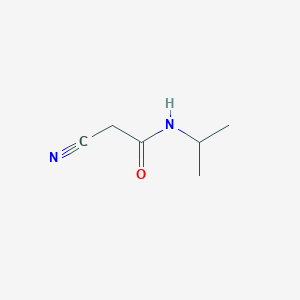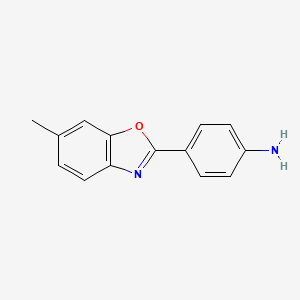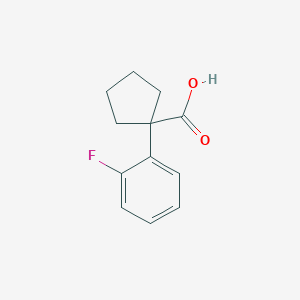
1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone is an organic compound that features a bromophenyl group and a pyridinylthio group attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde with pyridine-2-thiol in the presence of a base, followed by oxidation to form the desired ethanone. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Oxidizing Agent: Hydrogen peroxide or sodium hypochlorite
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions: 1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted phenyl derivatives
科学研究应用
1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of 1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways and modulation of gene expression.
相似化合物的比较
- 1-(4-Chlorophenyl)-2-(pyridin-2-ylthio)ethanone
- 1-(4-Fluorophenyl)-2-(pyridin-2-ylthio)ethanone
- 1-(4-Methylphenyl)-2-(pyridin-2-ylthio)ethanone
Comparison: 1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine-containing compound may exhibit different pharmacokinetic properties and binding affinities to molecular targets.
属性
CAS 编号 |
5898-19-1 |
|---|---|
分子式 |
C16H20N2O3 |
分子量 |
288.34 g/mol |
IUPAC 名称 |
2-[4-(2-methyl-2,7-diazabicyclo[3.2.1]octane-7-carbonyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H20N2O3/c1-17-7-6-12-8-14(17)18(10-12)16(21)13-4-2-11(3-5-13)9-15(19)20/h2-5,12,14H,6-10H2,1H3,(H,19,20) |
InChI 键 |
LVDCIFZWIXIYMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SCC(=O)C2=CC=C(C=C2)Br |
规范 SMILES |
CN1CCC2CC1N(C2)C(=O)C3=CC=C(C=C3)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269257.png)
![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269260.png)
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269261.png)




![2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269271.png)





